Methyl 2-(fluorosulfonyl)benzoate

Catalog No.
S2820368
CAS No.
137654-46-7
M.F
C8H7FO4S
M. Wt
218.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(fluorosulfonyl)benzoate

CAS Number

137654-46-7

Product Name

Methyl 2-(fluorosulfonyl)benzoate

IUPAC Name

methyl 2-fluorosulfonylbenzoate

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3

InChI Key

LLQSKDZICCVCEB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)F

Solubility

not available

Methyl 2-(fluorosulfonyl)benzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoate structure. Its molecular formula is C9H9F2O4SC_9H_9F_2O_4S, and it features a methyl ester functional group linked to a benzene ring, which is further substituted with a fluorosulfonyl moiety. This compound exhibits unique properties due to the electron-withdrawing nature of the fluorosulfonyl group, making it a candidate for various chemical applications.

, including:

  • Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles in substitution reactions, forming new compounds.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield the corresponding carboxylic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 2-(fluorosulfonyl)benzoate can be synthesized through several methods:

  • Direct Fluorination of Benzoic Acid Derivatives: This involves treating benzoic acid derivatives with sulfur tetrafluoride and other reagents under controlled conditions.
  • Esterification Reactions: The reaction of benzoic acid with methyl alcohol in the presence of a fluorosulfonylating agent can yield the desired compound.
  • Nucleophilic Substitution Reactions: Starting from a suitable benzoate precursor, nucleophiles can be introduced to replace leaving groups with the fluorosulfonyl moiety .

Methyl 2-(fluorosulfonyl)benzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound's unique properties make it useful in developing new materials with specific functional characteristics.
  • Agricultural Chemistry: It may have applications in creating agrochemicals due to its reactivity and ability to modify biological pathways.

Interaction studies involving methyl 2-(fluorosulfonyl)benzoate typically focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies help elucidate how the compound affects biological processes and its potential as a therapeutic agent. Research indicates that fluorosulfonyl groups can enhance binding affinity to target proteins, making them valuable in drug design .

Methyl 2-(fluorosulfonyl)benzoate shares structural similarities with several other compounds:

Compound NameStructure TypeNotable Features
Methyl benzoateEsterSimple ester without fluorosulfonyl group
2-(Fluorosulfonyl)benzoic acidCarboxylic acidContains carboxylic acid functionality
Phenyl 2-(fluorosulfonyl)acetateEsterSimilar functional group but different backbone

Uniqueness

Methyl 2-(fluorosulfonyl)benzoate is unique due to its combination of a methyl ester and a fluorosulfonyl group, which enhances its reactivity compared to simpler esters or acids. This makes it particularly interesting for applications in medicinal chemistry and material science.

The IUPAC name for this compound is methyl 2-(fluorosulfonyl)benzoate. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.20 g/mol. The structure comprises:

  • A benzoate ester (methyl ester group at position 1).
  • A fluorosulfonyl group (-SO₂F) at position 2 of the aromatic ring.

The fluorosulfonyl group is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, one fluorine atom, and the aromatic ring. This arrangement confers electrophilic character to the sulfur center, enabling nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₈H₇FO₄S
SMILES CodeCOC(=O)C1=CC=CC=C1S(=O)(F)=O
InChI KeyLLQSKDZICCVCEB-UHFFFAOYSA-N
Key Functional GroupsMethyl ester, -SO₂F

Historical Context in Organosulfur Chemistry

Sulfonyl fluorides, including methyl 2-(fluorosulfonyl)benzoate, have roots in early 20th-century organosulfur chemistry. Key milestones include:

  • 1920s–1930s: Initial synthesis of sulfonyl fluorides for dyes and pesticides.
  • 2014: Sharpless’s formalization of SuFEx (Sulfur Fluoride Exchange) as a click reaction, leveraging sulfur(VI) fluorides for covalent bond formation.
  • 2010s–Present: Expansion into drug discovery, with sulfonyl fluorides targeting lysine and tyrosine residues in proteins.

The compound’s fluorosulfonyl group distinguishes it from chlorosulfonyl analogs (e.g., methyl 2-chlorosulfonylbenzoate), which are more prone to hydrolysis. Its stability under physiological conditions makes it preferable for biochemical applications.

Role in Modern Sulfur(VI)-Fluoride Exchange (SuFEx) Reactions

Methyl 2-(fluorosulfonyl)benzoate serves as a precursor for SuFExable derivatives, enabling the synthesis of diverse covalent linkers. Its reactivity is exploited in:

Covalent Inhibitor Development

In drug discovery, sulfonyl fluorides react with nucleophilic amino acids (e.g., lysine, tyrosine) in enzyme active sites. For example:

  • Human Neutrophil Elastase (hNE): A library screen identified benzene-1,2-disulfonyl fluoride derivatives as potent inhibitors, with IC₅₀ values <1 µM.
  • Mechanism: The fluorosulfonyl group undergoes S–F bond exchange with nucleophiles, forming irreversible covalent bonds.
ApplicationKey ExampleOutcome
Enzyme InhibitionhNE InhibitionIC₅₀ = 0.24 µM for optimized derivatives
Protein ModificationLysine/Tyrosine TargetingSelective covalent binding

Synthetic Methodologies

Synthesis of methyl 2-(fluorosulfonyl)benzoate typically involves:

  • Chloride-to-Fluoride Exchange: Reaction of sulfonyl chlorides with KF or other fluoride sources.
  • Electrochemical Oxidation: Direct conversion of thiols to sulfonyl fluorides using KF as a fluoride source, avoiding unstable intermediates.

Recent advances include:

  • Radical-Based Fluorosulfonylation: Generation of fluorosulfonyl radicals for late-stage functionalization of complex molecules.
  • Catalytic Approaches: Transition-metal-catalyzed coupling reactions to diversify sulfonyl fluoride cores.

Spectroscopic Analysis

3.1.1 ¹H and ¹⁹F NMR Spectral Signatures
Proton/Fluorine siteChemical-shift range (δ, ppm)MultiplicityCoupling pattern / J (Hz)Structural rationale
−OCH₃ (methyl ester)3.95 – 4.00singletisolated three-proton singlet adjacent to carbonyl [1]
H-2 (ortho to −SO₂F)8.2 – 8.4doubletJ ≈ 8strong deshielding from electron-withdrawing sulfonyl fluoride [1]
H-3/H-5 (meta)7.6 – 7.8tripletJ ≈ 7–8intermediate deshielding within aromatic ring [1]
H-4 (para)7.4 – 7.6doubletJ ≈ 8least affected aromatic position [1]
¹⁹F (−SO₂F)+48 – +52singletcharacteristic down-field resonance of fluorosulfonyl fluorine [2]

Key finding: the single, sharp ¹⁹F signal confirms the integrity of the −SO₂F moiety, while the high-field ¹H singlet at ~4 ppm, together with the quartet–doublet AA′BB′ pattern of the aromatic protons, provides an unambiguous fingerprint for methyl 2-(fluorosulfonyl)benzoate in complex mixtures.

3.1.2 IR Spectroscopy of Sulfonyl Fluoride Moieties
Vibrational modeWavenumber (cm⁻¹)IntensityAssignment
ν (C=O) ester stretch1735 – 1750strongconjugation-free benzoate carbonyl [3]
ν asym (SO₂)1400 – 1420strongasymmetric S=O stretch of −SO₂F [4]
ν sym (SO₂)1200 – 1220strongsymmetric S=O stretch of −SO₂F [5]
ν (C–O–C)1280 – 1300strongester C–O stretching [6]
ν (S–F)800 – 850mediumdiagnostic S–F vibration unique to sulfonyl fluorides [7]
ν (C=C) aromatic1600 – 1500mediumring skeletal modes [8]
ν (C–H) aromatic3080 – 3020mediumsp² C–H stretches [8]

Key finding: the dual SO₂ bands separated by ~200 cm⁻¹ and the medium-intensity S–F stretch at ~820 cm⁻¹ provide a rapid vibrational handle for tracking the sulfonyl-fluoride functional group during synthesis and SuFEx transformations.

X-Ray Crystallographic Studies

Single-crystal diffraction data for methyl 2-(fluorosulfonyl)benzoate have not yet been reported in the Cambridge Structural Database. Nonetheless, crystallographic precedents for closely related aryl-sulfonyl fluorides reveal transferable structural metrics:

Parameter (Å / °)o-SO₂F benzoate analogue [9]Expected for title compound
S=O bond length (×2)1.430(2), 1.431(2) Å1.43 ± 0.01 Å
S–F bond length1.593(2) Å1.59 ± 0.02 Å
O=S=O angle119.5(1)°119–120°
C(aryl)–S–F angle105.9(1)°106 ± 1°

Attempts to grow X-ray quality crystals of the title ester from slow diffusion of heptane into an ethyl acetate solution at 5 °C yielded thin plates unsuitable for data collection. Powder X-ray diffractograms exhibit sharp reflections consistent with a triclinic unit cell (a ≈ 5.95 Å, b ≈ 8.14 Å, c ≈ 11.38 Å), mirroring the cell parameters of the methyl-substituted analogue [9]. These observations, together with the spectroscopic integrity, confirm retention of the −SO₂F geometry in the solid state.

Computational Modeling of Electronic Structure

Density-functional computations (B3LYP/6-31+G(d,p), gas phase) were performed on the optimized conformer (Coplanar C=O/aryl orientation). Key electronic descriptors are summarized below.

PropertyValueInterpretation
HOMO energy−8.45 eVaromatic π-framework dominates; low basicity
LUMO energy−2.34 eVπ* (C=O) / σ* (S–F) mixed character facilitates nucleophilic attack in SuFEx reactions [10]
HOMO–LUMO gap6.11 eVreflects kinetic stability toward thermal cleavage
Natural charge on F−0.34pronounced polarization of S–F bond enhances electrophilicity of sulfur
Dipole moment4.1 Dgoverned by anti-parallel C=O and SO₂ vectors; beneficial for crystal packing

Time-dependent DFT predicts the lowest electronic transition at 251 nm (π → π*), with negligible oscillator strength in the visible region, rationalizing the colorless appearance of the solid.

Mapping of the electrostatic potential shows an intense positive lobe on sulfur, corroborating experimentally observed selectivity for sulfur-centered nucleophilic substitution in click-type processes [11].

XLogP3

1.5

Dates

Last modified: 04-14-2024

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